3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
説明
This compound features a propan-1-one backbone linked to a piperazine ring substituted with a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl group and a 3-chlorophenyl moiety. The tetrahydropyrazinoindazol core is a bicyclic system combining pyrazine and indazole, which may enhance binding to biological targets through hydrogen bonding and aromatic interactions .
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-18-5-3-4-17(16-18)8-9-21(30)27-12-14-28(15-13-27)23-22-19-6-1-2-7-20(19)26-29(22)11-10-25-23/h3-5,10-11,16H,1-2,6-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVBRQPQSPUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a chlorophenyl group and a tetrahydropyrazino-indazole moiety, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one |
| Molecular Formula | C₁₈H₂₃ClN₄O |
| Molecular Weight | 348.86 g/mol |
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl-piperazine have shown activity against various bacterial strains. The compound's structural components may contribute to its efficacy against pathogens.
Case Study: Antimicrobial Testing
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli . Although direct data on the specific compound is limited, these findings suggest potential antimicrobial properties.
Anticancer Activity
The biological activity of compounds with similar structural features has been explored in cancer research. The presence of the piperazine ring and the indazole moiety may enhance interactions with cellular targets involved in cancer progression.
Research Findings:
A study on fused heterocyclic compounds indicated that they could inhibit specific protein kinases involved in cancer cell signaling pathways . This suggests that our compound might also engage in similar mechanisms, warranting further investigation into its anticancer potential.
The mechanism of action for compounds like 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one likely involves:
- Receptor Binding: Interaction with various receptors (e.g., serotonin or dopamine receptors) due to its piperazine structure.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways or signal transduction.
Pharmacokinetics
Understanding the pharmacokinetics of such compounds is crucial for determining their therapeutic viability. Studies on similar compounds have shown variable absorption rates and half-lives depending on their chemical structure.
| Parameter | Value (Example Compound) |
|---|---|
| Absorption | Rapid (Varies by structure) |
| Half-life | 4 - 12 hours |
| Metabolism | Hepatic (CYP450 involvement) |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, highlighting key differences in core structures, substituents, and biological activities:
Key Structural Differences and Implications
Core Heterocycles: The tetrahydropyrazinoindazol core in the target compound is distinct from triazolopyrimidine () or triazolo-pyridazine () cores. This bicyclic structure may offer unique π-π stacking or hydrogen-bonding interactions in biological systems . Piperazine vs. Piperidine: Piperazine (target compound) enhances solubility, while piperidine derivatives () introduce conformational rigidity .
Substituent Effects: 3-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom affects steric and electronic properties. 3-Chlorophenyl (target compound) may optimize binding to receptors with specific pocket geometries compared to 4-substituted analogs .
Biological Activity Trends: Triazolopyrimidine derivatives () show strong anticancer activity via enzyme inhibition, suggesting the target compound’s tetrahydropyrazinoindazol core may target similar pathways with improved selectivity . Piperazine-linked indole derivatives () exhibit CNS activity, implying the target compound’s piperazine moiety could facilitate blood-brain barrier penetration .
Research Findings and Mechanistic Insights
- Triazolopyrimidine Analogs: These compounds inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The target compound’s tetrahydropyrazinoindazol core may adopt a similar binding mode but with enhanced affinity due to its larger aromatic surface .
- Synthetic Feasibility: The tetrahydropyrazinoindazol core may require multi-step synthesis involving condensation and cyclization, similar to triazolopyrimidine derivatives () .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
